Imidazo[1,2-a]pyridine-6-carboxamide
Overview
Description
Imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-carboxamide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry One study suggests that a similar compound, an imidazo[1,2-a]pyridine derivative, could potentially target kras g12c, a common mutation in various cancers .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit different types of molecular mechanisms in the treatment of diseases such as cancer . For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathways. For instance, some derivatives have been shown to disrupt mitochondrial functions . This disruption can lead to cell cycle arrest and apoptosis, which are crucial mechanisms in the treatment of cancer .
Pharmacokinetics
A related compound, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, has been reported to have excellent selective potency against multi- and extensive drug-resistant tb and encouraging pharmacokinetics .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds can have potent antimicrobial effects.
Action Environment
It’s known that the compound should be stored in a dry room temperature environment . Contact with water can lead to the release of toxic gas , and thermal decomposition can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent functionalization at the 6-position. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds.
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atom in a different position within the fused ring system
Uniqueness: Imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXIULQEXRUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316125 | |
Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103313-38-8 | |
Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research on the derivative N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) reveals its mechanism as a potent and selective acid pump antagonist. [] It directly targets the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. By competitively binding to this enzyme, PF-03716556 inhibits its activity, leading to reduced gastric acid production. This mechanism is particularly relevant for treating conditions like gastroesophageal reflux disease (GERD), where excessive acid production is a key driver.
A: While the provided abstracts don't delve into specific SAR details, they highlight the impact of structural modifications on the biological activity of these compounds. For example, PF-03716556's structure, specifically the (4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino} moiety, likely contributes to its high selectivity for the gastric H+,K+-ATPase. [] This selectivity is crucial for minimizing potential off-target effects and improving the drug's safety profile.
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